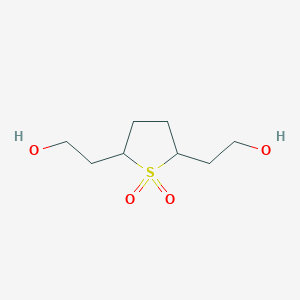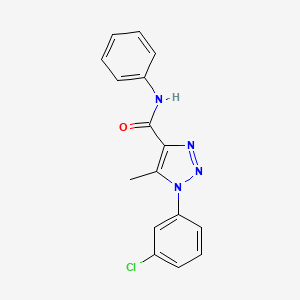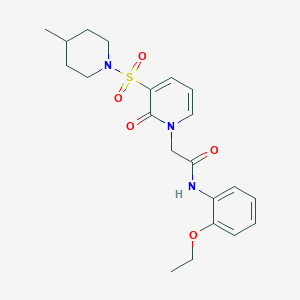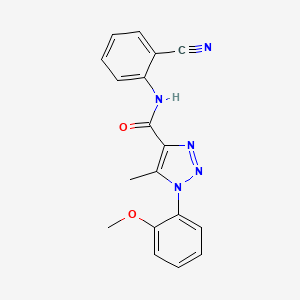
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)-4-éthoxy-3-fluorobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse asymétrique
La structure du composé suggère une utilité potentielle en catalyse asymétrique. La catalyse asymétrique est cruciale dans la synthèse de molécules chirales, qui sont importantes dans les produits pharmaceutiques, les produits agrochimiques et d'autres industries. La présence d'un groupement tétrahydroisoquinoléine pourrait être utilisée pour induire la chiralité dans les molécules cibles, conduisant potentiellement au développement de nouveaux catalyseurs chiraux .
Organocatalyse
Compte tenu de sa similitude structurale avec les carbénoïdes N-hétérocycliques (NHC), ce composé peut servir d'organocatalyseur. Les NHC sont connus pour leur capacité à faciliter diverses transformations chimiques, y compris les réactions de cycloaddition et la construction de squelettes carbo- et hétérocycliques présentant une activité biologique potentielle . Ce composé pourrait être étudié pour ses propriétés organocatalytiques dans des réactions similaires.
Chimie de coordination
Le composé pourrait agir comme un ligand en chimie de coordination, formant des complexes avec des métaux de transition. Ces complexes peuvent être utilisés dans divers processus catalytiques, notamment la polymérisation, l'hydrogénation et la formation de liaisons carbone-carbone . Le groupe cyclopropanecarbonyle pourrait fournir des propriétés de liaison uniques, influençant la réactivité et la sélectivité du centre métallique.
Chimie médicinale
En chimie médicinale, le composé pourrait être utilisé comme un bloc de construction pour la synthèse de molécules bioactives. Ses caractéristiques structurales pourraient interagir avec des cibles biologiques, conduisant à la découverte de nouveaux médicaments ou agents thérapeutiques. Les groupes éthoxy et fluorobenzène pourraient être modifiés pour améliorer les propriétés pharmacocinétiques du composé .
Stratégies d'umpolung
Le potentiel du composé à agir comme un réactif d'umpolung en chimie synthétique est remarquable. L'umpolung fait référence à l'inversion de la réactivité normale d'un groupe fonctionnel, ce qui peut ouvrir de nouvelles voies pour la synthèse chimique. Ce composé pourrait être étudié pour sa capacité à générer des équivalents d'anion acyl nucléophile, une étape clé dans les stratégies d'umpolung .
Propriétés
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-2-28-20-8-7-18(12-19(20)22)29(26,27)23-17-6-5-14-9-10-24(13-16(14)11-17)21(25)15-3-4-15/h5-8,11-12,15,23H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYCGGJZBDCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B2570624.png)
![4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2570625.png)
![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2570629.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2570632.png)
![N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2570633.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)



![2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B2570640.png)

![2-Methyl-4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2570646.png)
